Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2304631-36-3
VCID: VC11657102
InChI: InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-8-6-11-7-9-13(14(11)10-12)15(19)20-5/h6,8,10,13H,7,9H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3C(=O)OC)C=C2
Molecular Formula: C17H23BO4
Molecular Weight: 302.2 g/mol

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 2304631-36-3

Cat. No.: VC11657102

Molecular Formula: C17H23BO4

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate - 2304631-36-3

Specification

CAS No. 2304631-36-3
Molecular Formula C17H23BO4
Molecular Weight 302.2 g/mol
IUPAC Name methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
Standard InChI InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-8-6-11-7-9-13(14(11)10-12)15(19)20-5/h6,8,10,13H,7,9H2,1-5H3
Standard InChI Key YVNGLEYAQHZCKP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3C(=O)OC)C=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3C(=O)OC)C=C2

Introduction

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis. This compound is utilized in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds between aryl or vinyl groups.

Synthesis and Applications

The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of 6-bromo-2,3-dihydro-1H-indene-1-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. This compound is valuable in organic synthesis due to its participation in cross-coupling reactions, which are essential for forming complex molecules in pharmaceutical and material science applications.

Research Findings

Research on boronic acid derivatives like Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate highlights their versatility in synthesizing biologically active compounds and advanced materials. These compounds are crucial intermediates in the synthesis of complex organic molecules, facilitating the creation of diverse chemical structures through cross-coupling reactions.

Safety and Handling

Handling boronic acid derivatives requires caution due to potential skin and eye irritation. It is essential to follow proper safety protocols, including wearing protective gear and working in a well-ventilated area. The compound should be stored in a sealed container at room temperature or below, away from moisture.

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